
1,4-Diaminobutanedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diaminobutanedihydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C₄H₁₄Cl₂N₂. It is a white crystalline solid with a high solubility in water and a relatively high melting point. This compound is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .
準備方法
1,4-Diaminobutanedihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction conditions typically involve dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain pure this compound .
In industrial production, the compound is often prepared from succinonitrile. The process involves the hydrogenation of succinonitrile to produce 1,4-diaminobutane, which is then treated with hydrochloric acid to form this compound .
化学反応の分析
1,4-Diaminobutanedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,4-Diaminobutanedihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is used in the synthesis of pharmaceutical drugs and agrochemicals.
作用機序
The mechanism of action of 1,4-diaminobutanedihydrochloride involves its basic properties due to the presence of amino groups. It can act as a weak base, forming salts with strong acids. This property is often exploited in biochemical and medicinal applications. The compound can bind to specific molecular targets and pathways, influencing various biochemical processes .
類似化合物との比較
1,4-Diaminobutanedihydrochloride is similar to other diamines such as 1,3-diaminopropane dihydrochloride and cadaverine. it is unique due to its specific chemical structure and properties, which make it particularly useful in polymer chemistry and cell culture applications .
1,3-Diaminopropane dihydrochloride: Similar in structure but with one less carbon atom.
Cadaverine: Another diamine with a similar structure but different applications.
特性
分子式 |
C4H14Cl2N2 |
|---|---|
分子量 |
161.07 g/mol |
IUPAC名 |
butane-1,4-diamine;hydron;dichloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
InChIキー |
XXWCODXIQWIHQN-UHFFFAOYSA-N |
正規SMILES |
[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


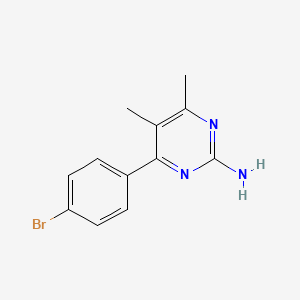
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
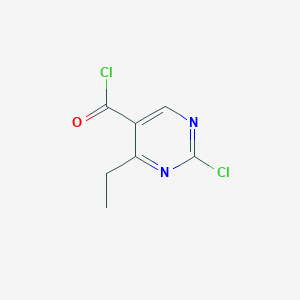

![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
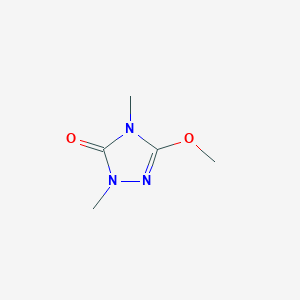
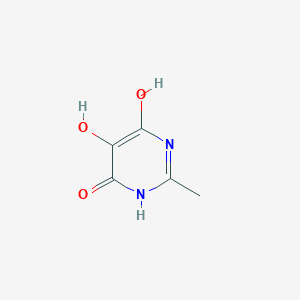



![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
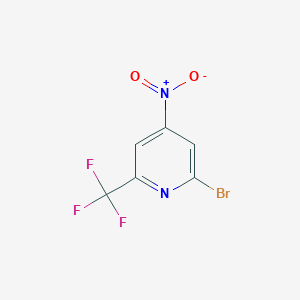
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)
